mGluR5 Binding Affinity: 13 nM Ki for the N-Phenyl Analog vs. >1000 nM for the Parent Scaffold (Compound 6a)
The target compound, identified as compound 7b in the published SAR study, demonstrates an mGluR5 binding affinity (Ki) of 13 nM in a [3H]MPEP displacement assay [1][2]. This represents a >75-fold improvement over the parent compound 6a, which lacks potent mGluR5 affinity (Ki reported as >1000 nM in the same assay system) [1]. The structural difference between 7b and 6a is the introduction of the N-phenyl substituent, confirming that an N-aryl group is essential for achieving nanomolar target engagement.
| Evidence Dimension | mGluR5 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Parent compound 6a: Ki > 1000 nM |
| Quantified Difference | >75-fold improvement in binding affinity |
| Conditions | Displacement of [3H]MPEP at mGluR5 receptor, incubated 60 min, liquid scintillation counting (Packiarajan et al., 2012) [1] |
Why This Matters
A >75-fold increase in binding affinity demonstrates that the N-phenyl moiety is a critical pharmacophoric element; procurement of analogs lacking this substitution (e.g., the N-unsubstituted pyrrolidinone) will yield an essentially inactive compound for mGluR5-targeted studies.
- [1] Packiarajan M, Mazza Ferreira CG, Hong SP, White AD, Chandrasena G, Pu X, Brodbeck RM, Robichaud AJ. N-Aryl pyrrolidinonyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorg Med Chem Lett. 2012;22(17):5658-5662. View Source
- [2] BindingDB Entry BDBM50169457. Ki = 13 nM for 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one at mGluR5. BindingDB, accession BDBM50169457. View Source
